3-(5-Aminopyridin-3-yl)benzonitrile
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Overview
Description
3-(5-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.225 g/mol It is characterized by the presence of an aminopyridine group attached to a benzonitrile moiety
Preparation Methods
The synthesis of 3-(5-Aminopyridin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
3-(5-Aminopyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group or the nitrile group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
3-(5-Aminopyridin-3-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminopyridine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
3-(5-Aminopyridin-3-yl)benzonitrile can be compared with similar compounds such as 3-(6-aminopyridin-3-yl)benzonitrile. Both compounds have similar structures but differ in the position of the amino group on the pyridine ring. This difference can influence their chemical reactivity and biological activities. The unique positioning of the amino group in this compound makes it distinct and potentially more suitable for specific applications .
Properties
IUPAC Name |
3-(5-aminopyridin-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-6-9-2-1-3-10(4-9)11-5-12(14)8-15-7-11/h1-5,7-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXVPMQMWWMGKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744726 |
Source
|
Record name | 3-(5-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258628-06-6 |
Source
|
Record name | 3-(5-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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